molecular formula C9H13N3O B1505178 4-(Pyrimidin-2-yl)piperidin-4-ol CAS No. 861217-38-1

4-(Pyrimidin-2-yl)piperidin-4-ol

Cat. No.: B1505178
CAS No.: 861217-38-1
M. Wt: 179.22 g/mol
InChI Key: VWFVZWXCJBCQJD-UHFFFAOYSA-N
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Description

4-(Pyrimidin-2-yl)piperidin-4-ol hydrochloride ( 1346014-76-3) is a piperidine-based chemical building block of high interest in pharmaceutical research and development. It is supplied as its hydrochloride salt to ensure improved stability and handling. With a molecular formula of C9H14ClN3O and a molecular weight of 215.68 g/mol, this compound serves as a versatile scaffold for the synthesis of more complex molecules . Compounds featuring the piperidine ring attached to a pyrimidine heterocycle are frequently explored as key intermediates in the discovery of new therapeutic agents. Research into analogous structures has demonstrated their potential as inhibitors of specific kinases, such as Protein Kinase B (Akt), which is a prominent target in oncology due to its role in cell proliferation and survival signaling pathways . Furthermore, similar 2-(piperidin-4-yl)pyrimidine derivatives have been investigated for their activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV infection, highlighting the value of this chemotype in antiviral research . The structure of this compound, featuring hydrogen bond acceptors on the pyrimidine ring, allows for targeted interactions with biological proteins and enzymes. This product is intended for research applications as a synthetic intermediate or building block in medicinal chemistry, hit-to-lead optimization, and library synthesis. It is provided as a solid powder and requires storage in a cool, dry environment. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrimidin-2-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-9(2-6-10-7-3-9)8-11-4-1-5-12-8/h1,4-5,10,13H,2-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFVZWXCJBCQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=NC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90702228
Record name 4-(Pyrimidin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90702228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861217-38-1
Record name 4-(Pyrimidin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90702228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Pyrimidin 2 Yl Piperidin 4 Ol

Retrosynthetic Analysis of the 4-(Pyrimidin-2-yl)piperidin-4-ol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.com For this compound, the most logical disconnection is at the C4-pyrimidine bond. This bond is formed between the electron-deficient pyrimidine (B1678525) ring and the nucleophilic C4 carbon of a piperidone precursor.

This disconnection points to two primary synthons: a pyrimidinyl anion equivalent and a piperidin-4-one cation equivalent. The pyrimidinyl anion can be realized as a Grignard reagent (2-pyrimidylmagnesium halide) or an organolithium species (2-lithiopyrimidine). The corresponding electrophile is a piperidin-4-one derivative. Crucially, the nitrogen of the piperidine (B6355638) ring must be protected with a suitable group (e.g., Boc, Cbz, or benzyl) to prevent side reactions and enhance solubility in organic solvents. This leads to a convergent synthesis plan where the two key fragments are prepared separately and then combined.

Foundational Synthetic Approaches to the Core Structure

The core structure of this compound is typically assembled using well-established organometallic addition reactions to a ketone.

Grignard Reagent Addition to N-Protected Piperidin-4-ones

The Grignard reaction is a robust and widely used method for forming carbon-carbon bonds. niper.gov.inlibretexts.org In this approach, a pyrimidinyl Grignard reagent is added to an N-protected piperidin-4-one. The synthesis begins with the formation of the Grignard reagent, typically from 2-bromopyrimidine (B22483) and magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). This organometallic species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an N-protected piperidin-4-one, such as N-Boc-4-piperidone. A subsequent aqueous workup protonates the resulting alkoxide to yield the final tertiary alcohol. The protecting group on the piperidine nitrogen can be removed later if the free amine is desired. This method is highly effective for synthesizing a variety of 4-aryl-4-hydroxypiperidine derivatives. guidechem.comgoogleapis.com

Table 1: Representative Grignard Reaction for Aryl-Piperidinol Synthesis

EntryAryl HalidePiperidone ComponentKey ReagentsSolventTypical Yield
12-BromopyrimidineN-Boc-4-piperidoneMg, I₂ (activator)THFModerate to High
24-ChlorobromobenzeneN-Benzyl-4-piperidoneMgDiethyl Ether/THFHigh chemicalbook.com

Organolithium Reagent Utilization in C-C Bond Formation

Organolithium reagents are more reactive than their Grignard counterparts and serve as powerful nucleophiles and bases. wikipedia.orgfiveable.me The synthesis of this compound can be achieved by reacting 2-lithiopyrimidine with an N-protected piperidin-4-one. The 2-lithiopyrimidine is typically generated in situ by treating 2-bromopyrimidine or 2-chloropyrimidine (B141910) with a strong lithium base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures.

The highly nucleophilic organolithium reagent readily adds to the carbonyl group of the piperidone. libretexts.org One challenge with highly reactive organolithiums is the potential for side reactions, such as deprotonation at the alpha-position to the carbonyl group. However, the addition to the carbonyl is generally fast and efficient under controlled conditions. nih.gov Studies involving the addition of organolithium reagents to various pyridyl ketones have shown that chelation effects can influence reactivity, sometimes necessitating the use of additives like lithium bromide to achieve good yields. rsc.org

Table 2: Organolithium Addition to Carbonyls

EntryOrganolithium PrecursorBasePiperidone ComponentSolventTemperature
12-Bromopyrimidinen-BuLiN-Boc-4-piperidoneTHF / Hexane-78 °C to rt
2Pyridine (B92270)PhLi2-AcetylpyridineDiethyl Ether-70 °C to rt

Multi-Component Reaction (MCR) Strategies for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency and atom economy. preprints.orgnih.gov While a specific MCR for the direct synthesis of this compound is not widely reported, related strategies for building complex piperidine scaffolds exist. researchgate.netresearchgate.net For instance, variations of the Ugi or Passerini reactions could theoretically be adapted. nih.gov A hypothetical MCR could involve a piperidone derivative, a pyrimidine-containing component, and other reactants to build the final structure in a convergent manner. However, the foundational Grignard and organolithium additions remain the most direct and commonly utilized methods for this specific target.

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also sustainable and capable of producing specific stereoisomers.

Catalytic Methods for Enantioselective and Diastereoselective Synthesis

The C4 carbon of this compound is a stereocenter. Therefore, controlling the stereochemistry at this position is a key goal for pharmaceutical applications. Enantioselective synthesis can be achieved by using chiral catalysts that facilitate the addition of the pyrimidinyl group to the piperidone prochiral face. nih.gov

While specific catalytic asymmetric methods for this compound are still an emerging area, general strategies for the enantioselective synthesis of tertiary alcohols and piperidines are well-documented. snnu.edu.cnnih.gov These methods often involve the use of a chiral ligand complexed to a metal, which coordinates to the reactants and directs the nucleophilic attack from a specific face. For example, chiral boron-based catalysts have been used in the asymmetric synthesis of trisubstituted aziridines, a related class of heterocycles. msu.edu Such principles could be extended to the synthesis of chiral this compound, representing a frontier in the synthesis of this important molecular scaffold.

Flow Chemistry and Continuous Processing Techniques

Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering improved safety, efficiency, and scalability over traditional batch methods. researchgate.net In the context of synthesizing pyrimidine and piperidine derivatives, continuous-flow processes have demonstrated significant advantages. For instance, the synthesis of pyrazolopyrimidinones, which share structural similarities with the target compound, was achieved with a dramatic reduction in reaction time from 9 hours in batch to just 16 minutes under flow conditions, while maintaining comparable yields. mdpi.com This was accomplished by pumping a solution of the starting materials through a heated catalyst bed. mdpi.com

The application of flow chemistry can also facilitate reactions that are otherwise challenging to control in batch, such as those involving hazardous intermediates or highly exothermic processes. The precise control over reaction parameters like temperature, pressure, and residence time allows for optimized reaction conditions, leading to higher yields and purities. researchgate.net While specific examples for the direct synthesis of this compound using flow chemistry are not extensively detailed in the reviewed literature, the successful application of this technology to related heterocyclic systems strongly suggests its potential for the efficient and scalable production of this compound. researchgate.netorganic-chemistry.org

Microwave-Assisted Organic Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis (MAOS) has become a widely adopted technique for accelerating a variety of chemical transformations. tsijournals.comnanobioletters.com This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. tsijournals.com

In the synthesis of related pyrimidine and piperidine-containing compounds, microwave irradiation has been successfully employed. For example, the synthesis of various aminopyrimidine derivatives was carried out efficiently using microwave-assisted heating, highlighting it as an eco-friendly method. nanobioletters.com Similarly, the synthesis of piperidine-containing pyrimidine imines and thiazolidinones was achieved in high yields with short reaction times under microwave irradiation. tsijournals.com For instance, the reaction of appropriate chalcones with guanidine (B92328) hydrochloride under microwave irradiation at 600W for 6 minutes led to the formation of the desired pyrimidine derivatives. tsijournals.com The synthesis of other heterocyclic systems, such as N-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amines, also benefited from microwave-assisted procedures, demonstrating the broad applicability of this technology. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Often hours to daysTypically minutes
Energy Efficiency LowerHigher
Yields Variable, can be lowerOften higher
Side Reactions More prevalentReduced
Scalability Can be challengingAmenable to scale-up

Utilization of Green Solvents and Solvent-Free Reaction Conditions

The principles of green chemistry encourage the use of environmentally benign solvents or, ideally, the elimination of solvents altogether. unibo.it In the synthesis of piperidin-4-one derivatives, a key intermediate for many piperidine-containing compounds, deep eutectic solvents (DESs) have been employed as a green reaction medium. researchgate.net One such example is a DES composed of glucose and urea, which is inexpensive, biodegradable, and effective in promoting the desired reaction. researchgate.net The use of this green solvent resulted in good to excellent yields (70-82%) of various piperidin-4-one derivatives. researchgate.net

Another approach to greener synthesis is the use of solvent-free or neat reaction conditions, often in conjunction with microwave irradiation. This minimizes the use of volatile organic compounds (VOCs), reducing environmental impact and simplifying product work-up. While specific examples for the solvent-free synthesis of this compound are not prevalent in the reviewed literature, the successful application of these principles to related heterocyclic systems underscores their potential. tsijournals.comnanobioletters.com

Optimization of Reaction Parameters for Yield and Selectivity

The optimization of reaction parameters is crucial for maximizing the yield and selectivity of a desired product. This involves a systematic investigation of variables such as temperature, reaction time, catalyst loading, and solvent choice.

Regioselectivity and Chemoselectivity Considerations

In the synthesis of substituted piperidines and pyrimidines, achieving the desired regioselectivity and chemoselectivity is a primary challenge. For instance, in multicomponent reactions to form fused imidazoles from 2-aminopyrimidine, a mixture of regioisomers can be produced. vapourtec.com The use of continuous flow conditions and specific Lewis acid catalysts, such as zirconium chloride, has been shown to improve the regioselectivity of such reactions. vapourtec.com

Similarly, in the functionalization of piperidine rings, the position of substitution can be controlled by the choice of reagents and reaction conditions. For example, Heck reactions with tetrahydropyridines can yield either 3- or 4-arylated products depending on the specific conditions and catalysts used. youtube.com Careful control over these parameters is therefore essential to direct the reaction towards the desired this compound isomer.

Control of Stereochemistry in Chiral Syntheses

The synthesis of chiral piperidine derivatives often requires precise control over stereochemistry. The 4-hydroxypiperidine (B117109) moiety can contain stereocenters, and their configuration can significantly impact the biological activity of the final molecule. Several strategies have been developed to control the stereochemical outcome of reactions leading to substituted piperidines.

Asymmetric hydrogenation using chiral catalysts is a common method for establishing stereocenters. rsc.org For example, the hydrogenation of disubstituted pyridines can lead to cis-piperidines with high diastereoselectivity. rsc.org Subsequent epimerization can then provide access to the corresponding trans-diastereoisomers. rsc.org

Biocatalytic methods, such as enzymatic reductions, have also proven highly effective for the stereoselective synthesis of chiral 3-substituted-4-hydroxypiperidines. rsc.orgnih.gov Carbonyl reductases have been identified that can reduce ketone precursors with excellent enantiomeric excess (>99% ee) and high conversion rates. rsc.orgnih.gov While these examples focus on 3-substituted piperidines, the principles of stereocontrol are directly applicable to the synthesis of chiral analogs of this compound.

Table 2: Methods for Stereochemical Control in Piperidine Synthesis

MethodDescriptionKey Advantages
Asymmetric Hydrogenation Use of chiral metal catalysts to stereoselectively reduce a prochiral substrate. rsc.orgHigh diastereoselectivity, access to both cis and trans isomers. rsc.org
Diastereoselective Lithiation/Trapping Stereoselective functionalization of a piperidine ring via a lithiated intermediate. rsc.orgExcellent yields and diastereoselectivity for specific isomers. rsc.org
Enzymatic Reduction Use of enzymes, such as carbonyl reductases, to stereoselectively reduce a ketone. rsc.orgnih.govHigh enantiomeric excess and conversion rates, mild reaction conditions. rsc.orgnih.gov
Aza-Prins Cyclization A cyclization reaction that can be used to synthesize cis-4-hydroxypiperidines with high diastereoselectivity. rsc.orgAccess to C2 and C4 substituted piperidines with a tetrasubstituted carbon at C4. rsc.org

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The isolation and purification of synthetic intermediates and the final this compound product are critical steps to ensure high purity. Common techniques employed in the synthesis of related heterocyclic compounds include:

Extraction: Liquid-liquid extraction is frequently used to separate the product from the reaction mixture based on its solubility in different solvents. For example, after a reaction, the crude product might be extracted into an organic solvent like ethyl acetate (B1210297), followed by washing with water or brine to remove impurities. mdpi.com

Crystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. Methanol is a commonly used solvent for the crystallization of pyrimidine and piperidine derivatives. tsijournals.com

Column Chromatography: This is a versatile purification method that separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (eluent) is passed through the column. tsijournals.commdpi.com A mixture of solvents, such as ethyl acetate and methanol, is often used as the eluent to achieve optimal separation. tsijournals.com

Distillation: For liquid products or intermediates, distillation under reduced pressure can be used for purification based on differences in boiling points. google.com

The choice of purification method depends on the physical properties of the compound (solid or liquid), its stability, and the nature of the impurities. A combination of these techniques is often necessary to achieve the desired level of purity for the final product and its intermediates.

Advanced Spectroscopic and Crystallographic Characterization of 4 Pyrimidin 2 Yl Piperidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR techniques would be employed to unequivocally establish the constitution, configuration, and conformation of 4-(Pyrimidin-2-yl)piperidin-4-ol.

High-Resolution One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrimidine (B1678525) and piperidine (B6355638) protons. The pyrimidine ring protons typically appear in the aromatic region. The H-5 proton is anticipated to be a triplet around 6.6-6.8 ppm, coupled to the H-4 and H-6 protons. The H-4 and H-6 protons, being equivalent in a time-averaged spectrum, would likely appear as a doublet around 8.3-8.5 ppm. semanticscholar.orgchemicalbook.com

The piperidine ring protons would be found in the aliphatic region. The proton on the carbon bearing the hydroxyl group (H-4) is expected to be a multiplet around 3.8-4.2 ppm. The protons on the carbons adjacent to the nitrogen (H-2 and H-6) are predicted to be downfield due to the electron-withdrawing effect of the pyrimidine ring, likely appearing as multiplets in the range of 3.5-4.0 ppm. The protons at the H-3 and H-5 positions would appear as more complex multiplets further upfield, around 1.6-2.0 ppm. The hydroxyl proton would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon skeleton. For the pyrimidine ring, the carbon atom C-2, bonded to the piperidine nitrogen, is expected to be the most downfield, likely in the range of 160-165 ppm. The C-4 and C-6 carbons are predicted to be around 157-159 ppm, while the C-5 carbon would be the most upfield of the pyrimidine carbons, at approximately 110-112 ppm. researchgate.netresearchgate.net

For the piperidine ring, the C-4 carbon bearing the hydroxyl group would resonate around 65-70 ppm. The carbons adjacent to the nitrogen, C-2 and C-6, are expected at approximately 45-50 ppm. The C-3 and C-5 carbons would be found in the 30-35 ppm range. sigmaaldrich.comchemicalbook.com

¹⁵N NMR Spectroscopy: The two nitrogen environments in the pyrimidine ring and the single nitrogen in the piperidine ring would give rise to distinct signals in the ¹⁵N NMR spectrum. Pyrimidine nitrogens typically resonate in a range of -70 to -130 ppm relative to nitromethane. researchgate.net The piperidine nitrogen, being an amine, would appear at a significantly different chemical shift, generally in the range of -300 to -350 ppm, influenced by the electronic effects of the attached pyrimidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrimidine H-4, H-68.3 - 8.5 (d)157 - 159
Pyrimidine H-56.6 - 6.8 (t)110 - 112
Pyrimidine C-2-160 - 165
Piperidine H-2, H-63.5 - 4.0 (m)45 - 50
Piperidine H-3, H-51.6 - 2.0 (m)30 - 35
Piperidine H-43.8 - 4.2 (m)65 - 70
Piperidine OHVariable (br s)-

Disclaimer: These are predicted values based on typical shifts for analogous structures and may vary from experimental values.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key expected correlations include the coupling between the pyrimidine H-5 proton and the H-4/H-6 protons. Within the piperidine ring, COSY would show correlations between H-2/H-6 and H-3/H-5, and between H-3/H-5 and the H-4 proton. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals based on the proton assignments. For instance, the pyrimidine C-5 signal would correlate with the H-5 proton signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is vital for connecting the pyrimidine and piperidine moieties. A key correlation would be observed between the piperidine H-2/H-6 protons and the pyrimidine C-2 carbon, confirming the point of attachment. Other important correlations would exist between the pyrimidine H-4/H-6 protons and the pyrimidine C-2 and C-5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. It would be instrumental in determining the conformation of the piperidine ring and the relative orientation of the two rings. For example, NOE signals between the axial protons on the piperidine ring (e.g., H-2ax, H-4ax, H-6ax) would confirm a chair conformation. NOEs between the piperidine H-2/H-6 protons and the pyrimidine H-4/H-6 protons would provide information on the rotational preference around the C2-N1' bond.

Dynamic NMR Studies for Molecular Flexibility and Exchange Phenomena

The structure of this compound is not static. Dynamic NMR studies, involving variable-temperature experiments, could reveal information about two primary dynamic processes. researchgate.netresearchgate.net

Piperidine Ring Inversion: The piperidine ring is expected to exist in a chair conformation. Like cyclohexane (B81311), it can undergo ring inversion, which exchanges the axial and equatorial positions. At room temperature, this process is typically fast on the NMR timescale, resulting in averaged signals. At lower temperatures, this inversion could be slowed, leading to the decoalescence of signals for the axial and equatorial protons, allowing for the determination of the energy barrier for this process. nih.gov

Restricted Rotation: There may be a significant energy barrier to rotation around the C-N bond connecting the pyrimidine and piperidine rings due to steric hindrance and the partial double bond character. Dynamic NMR could be used to study this rotation. If the rotation is slow enough at lower temperatures, separate signals for different rotamers might be observed. researchgate.netnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups and bonding.

Analysis of Characteristic Vibrational Modes of Pyrimidine and Piperidine Moieties

The vibrational spectrum of this compound would be a composite of the modes from both the pyrimidine and piperidin-4-ol fragments.

Pyrimidine Ring Vibrations:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. core.ac.ukresearchgate.net

Ring stretching (C=C and C=N): Several bands are expected between 1600 cm⁻¹ and 1400 cm⁻¹, corresponding to the stretching vibrations of the C=C and C=N bonds within the aromatic ring. nih.govaip.org

Ring breathing modes: These collective vibrations of the entire ring usually appear as sharp bands in the Raman spectrum, expected around 1000 cm⁻¹ and 600-800 cm⁻¹. researchgate.net

Piperidin-4-ol Vibrations:

O-H stretching: A broad band in the IR spectrum between 3600 and 3200 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with its broadness indicating hydrogen bonding. sigmaaldrich.commahendrapublications.com

C-H stretching: Aliphatic C-H stretching of the CH₂ groups in the piperidine ring will appear in the 3000-2850 cm⁻¹ region. researchgate.net

C-O stretching: The stretching vibration of the tertiary alcohol C-O bond is expected to produce a strong band in the IR spectrum around 1100-1050 cm⁻¹.

N-H bending (if protonated): In a protonated state, the N-H bending would appear around 1600 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound *

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
O-H StretchHydroxyl3600 - 3200Strong, Broad
C-H Stretch (Aromatic)Pyrimidine3100 - 3000Medium
C-H Stretch (Aliphatic)Piperidine3000 - 2850Medium-Strong
C=N/C=C StretchPyrimidine Ring1600 - 1400Medium-Strong
C-O StretchTertiary Alcohol1100 - 1050Strong
Ring BreathingPyrimidine Ring~1000Weak (IR), Strong (Raman)

Disclaimer: These are predicted values based on typical frequencies for analogous structures and are subject to shifts based on molecular environment and interactions.

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding is expected to be a dominant intermolecular and potentially intramolecular force in this compound.

Intramolecular Hydrogen Bonding: The presence of the hydroxyl group on the piperidine ring and the nitrogen atoms in the pyrimidine ring creates the possibility for an intramolecular hydrogen bond. Specifically, a hydrogen bond could form between the hydroxyl proton (donor) and one of the pyrimidine nitrogen atoms (acceptor), likely N1 of the pyrimidine ring. nih.gov This would depend on the preferred conformation of the molecule, which would orient these groups in sufficient proximity. Such an interaction would be observable as a sharper O-H stretching band in the IR spectrum at a lower frequency compared to a free O-H group. osti.govacs.orgnih.gov

Intermolecular Hydrogen Bonding: In the solid state and in concentrated solutions, strong intermolecular hydrogen bonds are expected. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or polymeric chains. nih.govacs.org The pyrimidine nitrogen atoms can also act as hydrogen bond acceptors from the hydroxyl groups of neighboring molecules. These extensive hydrogen bonding networks would significantly influence the crystal packing and the physical properties of the compound. The broadness of the O-H stretching band in the IR spectrum is a classic indicator of strong intermolecular hydrogen bonding. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Elucidation

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of organic molecules. Through ionization and subsequent analysis of mass-to-charge ratios, it provides invaluable data on elemental composition and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) for Accurate Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental formula of a compound by measuring its mass with extremely high accuracy, typically to within a few parts per million (ppm). For 1-(Pyrimidin-2-yl)piperidin-4-ol, with the molecular formula C₉H₁₃N₃O, HRMS provides a precise mass measurement that can distinguish it from other compounds with the same nominal mass. nih.gov

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element. This value serves as a benchmark for experimental measurement. An HRMS analysis would be expected to yield a measured mass that is in very close agreement with the theoretical value, thus confirming the elemental composition. nih.gov

Table 1: Theoretical Monoisotopic Mass for C₉H₁₃N₃O

Element Count Isotopic Mass (Da) Total Mass (Da)
Carbon (¹²C) 9 12.000000000 108.000000000
Hydrogen (¹H) 13 1.007825032 13.101725416
Nitrogen (¹⁴N) 3 14.003074004 42.009222012
Oxygen (¹⁶O) 1 15.994914620 15.994914620
Total 179.105862048

Data computed via PubChem. nih.gov

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For 1-(Pyrimidin-2-yl)piperidin-4-ol, the fragmentation pattern provides a roadmap of its chemical architecture.

Under electron impact (EI) or electrospray ionization (ESI), the molecule would first form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺ at m/z 179 or 180, respectively. Subsequent fragmentation would likely proceed through several predictable pathways based on the fragmentation of similar pyrimidine and piperidine structures. sapub.orgresearchgate.net

A primary fragmentation event would be the loss of a water molecule (H₂O, 18 Da) from the hydroxyl group, a common fragmentation for alcohols, yielding a significant ion at m/z 161. Another key fragmentation would involve the cleavage of the pyrimidine ring itself, which is known to decompose via the loss of neutral molecules like HCN. acs.org The piperidine ring can also undergo characteristic ring-opening reactions or cleavage at the C-N bonds.

Plausible Fragmentation Pathways:

[M+H]⁺ → [M+H - H₂O]⁺ : Loss of water from the protonated molecular ion to form an ion at m/z 162.

Cleavage at the Piperidine-Pyrimidine Bond : Fission of the bond between the two rings could lead to the formation of a protonated pyrimidine ion (m/z 81) and a piperidin-4-ol radical, or a protonated piperidin-4-ol ion (m/z 102) and a pyrimidine radical.

Piperidine Ring Fragmentation : The piperidine ring could undergo cleavage, leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da) or other small neutral fragments. researchgate.net

Pyrimidine Ring Fragmentation : The pyrimidine ring is relatively stable but can fragment by losing molecules of hydrogen cyanide (HCN, 27 Da). sapub.orgacs.org

Table 2: Predicted Major Fragment Ions in MS/MS of 1-(Pyrimidin-2-yl)piperidin-4-ol

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Identity
180 ([M+H]⁺) 162 H₂O Dehydrated molecular ion
180 ([M+H]⁺) 102 C₄H₄N₂ Protonated piperidin-4-ol
180 ([M+H]⁺) 81 C₅H₉NO Protonated pyrimidine

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering precise details on conformation, bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 1-(Pyrimidin-2-yl)piperidin-4-ol is not publicly available, its solid-state properties can be reliably predicted by analogy to structurally similar compounds, such as 4-(pyrimidin-2-yl)piperazin-1-ium salts and various piperidin-4-ol derivatives. researchgate.net

Unit Cell Parameters and Crystal System Analysis

The crystal system and unit cell parameters define the fundamental repeating unit of the crystal lattice. These parameters are determined from the diffraction pattern of a single crystal. Based on analyses of related heterocyclic compounds like 4-(4-(Piperidin-1-yl)piperidin-1-yl)benzonitrile, it is probable that 1-(Pyrimidin-2-yl)piperidin-4-ol would crystallize in a common system such as monoclinic or orthorhombic. nih.govmdpi.com For example, the related benzonitrile (B105546) derivative crystallizes in the monoclinic P2₁/c space group. nih.gov

Table 3: Example Unit Cell Parameters from a Structurally Related Piperidine Derivative (C₁₇H₂₃N₃)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.090 (2)
b (Å) 11.100 (2)
c (Å) 13.446 (3)
α (°) 90
β (°) 100.72 (3)
γ (°) 90
Volume (ų) 1479.7 (5)

Data from a related compound, 4-(4-(Piperidin-1-yl)piperidin-1-yl)benzonitrile. nih.gov

Molecular Conformation, Torsion Angles, and Bond Geometries in the Crystalline State

In the solid state, the piperidine ring is expected to adopt a stable chair conformation, as this minimizes steric and torsional strain. chemrevlett.comiucr.org This conformation is consistently observed in a vast number of piperidine derivatives. nih.govnih.gov The substituents on the piperidine ring—the pyrimidin-2-yl group at the nitrogen and the hydroxyl group at C4—will occupy specific positions. Typically, larger substituents prefer the equatorial position to minimize steric hindrance. Therefore, the pyrimidin-2-yl group attached to the nitrogen would likely position itself to minimize interaction with the rest of the ring, while the hydroxyl group at C4 could be either axial or equatorial, influenced by packing forces and hydrogen bonding. chemrevlett.com

Bond lengths and angles are expected to conform to standard values for sp² and sp³ hybridized carbon and nitrogen atoms. The C-N bonds within the pyrimidine ring will exhibit partial double-bond character, while the C-N bond connecting the two rings will be a typical single bond.

Analysis of Intermolecular Packing and Crystal Lattice Interactions

The crystal packing of 1-(Pyrimidin-2-yl)piperidin-4-ol will be heavily influenced by hydrogen bonding. The hydroxyl group (-OH) is a strong hydrogen-bond donor, and the piperidine nitrogen (if protonated) can also act as a donor. The nitrogen atoms of the pyrimidine ring are effective hydrogen-bond acceptors.

Determination of Absolute Configuration

The molecule this compound possesses a chiral center at the C4 carbon of the piperidine ring, where the hydroxyl and pyrimidin-2-yl groups are attached. This chirality means the compound can exist as a pair of enantiomers. However, a comprehensive review of the current scientific literature reveals a lack of published experimental studies that have determined the absolute configuration of these enantiomers.

The determination of the absolute stereochemistry of a chiral molecule is a critical aspect of its full characterization, particularly in the context of its potential biological activity, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Standard techniques for this purpose include single-crystal X-ray crystallography of the pure enantiomer or a derivative containing a known chiral auxiliary, and the application of chiroptical methods.

At present, there are no publicly available crystallographic data for the individual enantiomers of this compound that would unambiguously establish their R or S configuration. Such an analysis would require the successful separation of the racemic mixture, crystallization of one of the enantiomers, and subsequent diffraction analysis.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if Chiral)

Chiroptical spectroscopy, most notably Circular Dichroism (CD) spectroscopy, is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a chiral compound, a CD spectrum will show positive or negative bands corresponding to its unique three-dimensional arrangement of atoms.

As with the absolute configuration, there is a notable absence of published research detailing the chiroptical properties of this compound. The acquisition of CD spectra would be a crucial step following the successful separation of its enantiomers. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a specific absolute configuration (e.g., R or S), it would be possible to assign the absolute stereochemistry of the eluted enantiomers.

Furthermore, CD spectroscopy is an invaluable tool for determining the enantiomeric purity of a sample. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee). A calibrated CD method could therefore be used to quantify the enantiomeric composition of any sample of this compound.

Given the lack of experimental data, the following table remains to be populated by future research endeavors.

Spectroscopic TechniqueDataInterpretation
Circular Dichroism (CD) Not AvailableAwaits enantiomeric separation and analysis.
Optical Rotatory Dispersion (ORD) Not AvailableAwaits enantiomeric separation and analysis.

Theoretical and Computational Studies on 4 Pyrimidin 2 Yl Piperidin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, providing profound insights into the behavior of molecules at the electronic level. For a molecule like 4-(Pyrimidin-2-yl)piperidin-4-ol, these methods could elucidate its electronic structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure, Reactivity Descriptors, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density.

For this compound, a DFT analysis would typically involve selecting a suitable functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. This would yield the optimized molecular geometry, total energy, and the distribution of electron density.

From the electron density, a host of reactivity descriptors can be calculated. These descriptors help in understanding the chemical behavior of the molecule.

Table 1: Key Reactivity Descriptors from DFT

DescriptorDescriptionPotential Insights for this compound
Ionization Potential (I) The minimum energy required to remove an electron from the molecule.Indicates the molecule's ability to act as an electron donor.
Electron Affinity (A) The energy released when an electron is added to the molecule.Indicates the molecule's ability to act as an electron acceptor.
Electronegativity (χ) The tendency of the molecule to attract electrons.Provides a measure of the molecule's overall reactivity.
Chemical Hardness (η) A measure of the molecule's resistance to changes in its electron distribution.A higher value suggests greater stability.
Chemical Softness (S) The reciprocal of chemical hardness, indicating the molecule's polarizability.A higher value suggests greater reactivity.
Electrophilicity Index (ω) A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge from the environment.Helps in predicting the molecule's behavior in reactions with nucleophiles.

Furthermore, DFT can be employed to predict various spectroscopic properties. For instance, by calculating the vibrational frequencies, one could generate a theoretical infrared (IR) and Raman spectrum. This would be invaluable for the experimental identification and characterization of the compound. Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Calculations

Ab initio (from first principles) methods are a class of quantum chemistry methods that are based on the fundamental laws of quantum mechanics, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, can provide highly accurate results, albeit at a greater computational cost compared to DFT.

For this compound, high-level ab initio calculations could be used to obtain benchmark energetic data, such as the heat of formation and reaction enthalpies. They are also instrumental in obtaining highly accurate spectroscopic constants for smaller fragments of the molecule or for the entire molecule if computational resources permit.

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's surface, with different colors representing different electrostatic potential values.

For this compound, an MEP analysis would likely reveal:

Negative potential regions (typically colored red or yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this molecule, these would be expected around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the hydroxyl group.

Positive potential regions (typically colored blue): These areas are electron-deficient and are prone to nucleophilic attack. These would likely be found around the hydrogen atoms, particularly the hydroxyl hydrogen and the hydrogens on the carbon atoms adjacent to the nitrogen atoms.

This visual representation provides a clear and intuitive guide to the molecule's reactive sites.

Frontier Molecular Orbital (FMO) Theory for Reactivity and Orbital Interactions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the outcome of chemical reactions. google.com The energy and spatial distribution of these orbitals are crucial in determining the reactivity of a molecule.

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. For this compound, the HOMO would likely be localized on the more electron-rich parts of the molecule, such as the pyrimidine ring or the hydroxyl group.

LUMO: The innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons. The LUMO would be expected to be distributed over the electron-deficient regions of the pyrimidine ring.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability.

Table 2: Insights from Frontier Molecular Orbital Analysis

ParameterSignificance
HOMO Energy Related to the ionization potential; a higher energy indicates a better electron donor.
LUMO Energy Related to the electron affinity; a lower energy indicates a better electron acceptor.
HOMO-LUMO Gap A measure of the molecule's excitability and chemical reactivity.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not static. Molecules can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations (isomers) and the energy barriers between them.

Mapping of Conformational Space and Identification of Stable Isomers

For this compound, a systematic conformational search would be necessary to explore the potential energy surface. This would involve rotating the bonds connecting the pyrimidine ring to the piperidine (B6355638) ring and the orientation of the hydroxyl group.

The piperidine ring itself can adopt different conformations, primarily the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. For the 4-substituted piperidin-4-ol moiety, the hydroxyl group can be in either an axial or equatorial position. The relative stability of these conformers would be determined by steric and electronic effects.

A computational scan of the relevant dihedral angles would generate a potential energy surface, with the minima on this surface corresponding to the stable conformers. The relative energies of these conformers, calculated using DFT or ab initio methods, would determine their population at a given temperature according to the Boltzmann distribution. The results of such an analysis would be crucial for understanding the molecule's shape and how it might interact with biological targets.

Calculation of Conformational Energies and Interconversion Barriers

In the case of this compound, the hydroxyl group at the C4 position can be either axial or equatorial. Generally, for a hydroxyl group on a cyclohexane (B81311) ring, the equatorial position is favored due to the avoidance of 1,3-diaxial interactions. However, in piperidine, the presence of the nitrogen atom and its lone pair, as well as the N-substituent, can modulate these preferences. nih.gov

The interconversion between the two chair forms proceeds through higher-energy transition states, such as the half-chair and boat conformations. The energy required to overcome these transition states is known as the interconversion barrier. For piperidine itself, this barrier is on the order of 10-11 kcal/mol. Substitution on the ring can affect this barrier. nih.gov

Table 1: Representative Conformational Free Energies (A-values) for Substituents on a Piperidine Ring

SubstituentA-value (kcal/mol) - Equatorial Preference
-OH0.6 - 1.0
-CH31.7 - 2.1
-Phenyl~3.0
-COOEt~1.2

Note: These are general values for monosubstituted cyclohexanes/piperidines and serve to illustrate the energetic preferences. The precise values for this compound would require specific calculations.

Study of Ring Inversion Dynamics of the Piperidine Ring

The piperidine ring is not static but undergoes a dynamic process of ring inversion, or "ring flipping," where one chair conformation converts into the other. This process is crucial for the molecule to explore its conformational space and adopt a conformation suitable for binding to a biological target.

The dynamics of this inversion can be studied computationally by mapping the potential energy surface along the inversion pathway. This involves calculating the energy of the molecule as it transitions from the chair to the twist-boat, then to the boat, another twist-boat, and finally to the inverted chair conformation. The highest points on this energy profile correspond to the transition states, and their energy relative to the ground state chair conformation defines the activation energy for the ring inversion. chemrxiv.org

For N-substituted piperidines, the ring inversion is often coupled with nitrogen inversion (the rapid oscillation of the nitrogen's lone pair and its substituent). nih.govoup.com In this compound, the bulky pyrimidinyl group on the nitrogen is expected to significantly influence the ring inversion barrier. The steric hindrance during the transition states, where planarity increases, would likely raise the energy barrier compared to unsubstituted piperidine. Furthermore, electronic effects, such as the conjugation of the nitrogen lone pair with the pyrimidine ring, can also impact the geometry and energy of the transition states. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the dynamic nature of this compound in a simulated environment that mimics physiological conditions. acs.org

Dynamic Behavior of this compound in Different Solvation Environments

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to explore these effects. To study this compound, the molecule would be placed in a simulation box filled with explicit solvent molecules, such as water (to mimic an aqueous physiological environment) or a less polar solvent like dimethyl sulfoxide (B87167) (DMSO), which is often used in initial in vitro assays.

The simulation would reveal the dynamic equilibrium of the piperidine ring's chair conformations and the rotational freedom of the pyrimidinyl group. Key dynamic properties that can be analyzed include:

Conformational Transitions: The frequency and timescale of ring flips can be monitored throughout the simulation.

Solvent Shell Structure: The arrangement of solvent molecules around the solute can be characterized, identifying key solvation sites.

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF): These metrics quantify the stability of the molecule's conformation and the flexibility of different atomic regions, respectively. mdpi.commdpi.com

Investigation of Intermolecular Interactions in Solution

MD simulations allow for a detailed investigation of the non-covalent interactions between this compound and the surrounding solvent molecules, as well as between solute molecules themselves at higher concentrations. dovepress.com These interactions are fundamental to the molecule's solubility, stability, and ability to interact with biological targets.

The functional groups of this compound can participate in various types of intermolecular interactions:

Hydrogen Bonds: The hydroxyl group is a strong hydrogen bond donor and acceptor. The piperidine nitrogen and the nitrogen atoms of the pyrimidine ring are potential hydrogen bond acceptors.

Van der Waals Interactions: The hydrophobic regions of the pyrimidine and piperidine rings will engage in van der Waals forces with nonpolar groups in their environment.

Pi-Pi Stacking: The aromatic pyrimidine ring can potentially engage in pi-pi stacking interactions with other aromatic systems.

By analyzing the MD trajectory, a quantitative description of these interactions, including their frequency and lifetime, can be obtained. researchgate.net

Table 2: Potential Intermolecular Interactions of this compound

Functional GroupPotential Interaction TypeRole
Piperidine -OHHydrogen BondDonor & Acceptor
Piperidine N-H (protonated)Hydrogen BondDonor
Piperidine N (unprotonated)Hydrogen BondAcceptor
Pyrimidine NitrogensHydrogen BondAcceptor
Pyrimidine RingPi-Pi Stacking, Van der WaalsInteraction with aromatic/hydrophobic moieties
Piperidine CH2 groupsVan der WaalsHydrophobic interactions

Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling

QSPR is a computational methodology that aims to build mathematical models to predict the properties or activities of chemicals based on their molecular structure. researchgate.net These models are valuable for screening virtual libraries of compounds and prioritizing synthetic efforts.

Development of Computational Descriptors for this compound and its Analogs

The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For this compound and its analogs, a wide range of descriptors can be calculated to capture their constitutional, topological, geometrical, and electronic features. The selection of relevant descriptors is a critical step in developing a robust and predictive QSPR model. nih.govresearchgate.net

These descriptors can be broadly categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of functional groups).

3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular surface area, volume, shape indices).

Quantum Chemical Descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial charges, dipole moment).

Table 3: Examples of Computational Descriptors for QSPR Modeling

Descriptor ClassExamplesInformation Encoded
Constitutional Molecular Weight, Number of N atoms, Number of RingsBasic molecular composition
Topological Wiener Index, Kier & Hall Connectivity IndicesAtomic connectivity and branching
Geometrical (3D) Molecular Surface Area, Molecular Volume, Radius of GyrationSize and shape of the molecule
Electronic Dipole Moment, HOMO/LUMO Energies, Partial ChargesElectronic distribution and reactivity
Physicochemical LogP (lipophilicity), Polar Surface Area (PSA)Properties relevant to pharmacokinetics

By generating these descriptors for a series of analogs of this compound with known properties (e.g., solubility, binding affinity), statistical methods like multiple linear regression or machine learning algorithms can be used to build a QSPR model. frontiersin.org This model can then be used to predict the properties of new, unsynthesized analogs, thereby guiding the design of molecules with improved characteristics.

Predictive Modeling for Chemical Reactivity Profiles and Selectivity

The prediction of chemical reactivity and selectivity for novel compounds like this compound is a critical aspect of modern computational chemistry. These predictive models allow for the in silico evaluation of a molecule's potential behavior in a chemical reaction, guiding synthetic efforts and providing insights into its interaction with biological systems. While specific, direct predictive modeling studies on this compound are not extensively documented in publicly available literature, the methodologies for such predictions are well-established and routinely applied to structurally similar pyrimidine and piperidine derivatives. nih.govnih.govresearchgate.netrsc.org

Predictive modeling in this context primarily revolves around two interconnected areas: the prediction of the molecule's intrinsic chemical reactivity and the prediction of its selectivity towards various reactants or biological targets. These predictions are often achieved through a combination of quantum mechanical calculations and quantitative structure-activity relationship (QSAR) models. nih.govtandfonline.com

Predictive Modeling for Chemical Reactivity:

The chemical reactivity of this compound can be modeled by examining its electronic structure. Computational methods such as Density Functional Theory (DFT) are employed to calculate various molecular properties that serve as indicators of reactivity. These properties include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting how the molecule will interact with other chemical species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity. jrespharm.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of sites susceptible to electrophilic or nucleophilic attack.

Atomic Charges: Calculating the partial charges on each atom of this compound can further pinpoint reactive sites. For instance, the nitrogen atoms in the pyrimidine ring are expected to be electron-rich and thus potential sites for protonation or interaction with electrophiles.

These computational approaches can generate a detailed reactivity profile for the molecule, predicting how it might behave in different chemical environments and guiding the design of synthetic routes.

Predictive Modeling for Selectivity:

The selectivity of this compound, whether in a chemical reaction (chemoselectivity, regioselectivity) or in its interaction with biological targets (e.g., enzyme inhibition), is a more complex property to model. rsc.org Computational strategies to predict selectivity include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activity or selectivity. nih.govmdpi.com For a class of compounds including this compound, a QSAR model could be developed to predict selectivity for a particular biological target based on descriptors like molecular weight, logP, and electronic properties. nih.govtandfonline.com The development of a robust QSAR model typically involves the following steps:

Curation of a dataset of compounds with known selectivity.

Calculation of molecular descriptors for each compound.

Development of a mathematical model using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN). nih.govtandfonline.com

Validation of the model to ensure its predictive power.

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jrespharm.comnih.gov In the context of this compound, docking studies could be used to predict its binding affinity and selectivity for different enzyme active sites. rsc.org By comparing the docking scores and binding interactions of the molecule with various targets, researchers can hypothesize about its selectivity profile. acs.orgresearchgate.net

The following tables illustrate the type of data that would be generated from such predictive studies on this compound and its analogs.

Table 1: Hypothetical Calculated Reactivity Descriptors for this compound

DescriptorCalculated ValueImplication for Reactivity
HOMO Energy -6.5 eVModerate electron-donating ability
LUMO Energy -1.2 eVModerate electron-accepting ability
HOMO-LUMO Gap 5.3 eVHigh kinetic stability
Dipole Moment 3.2 DSignificant molecular polarity

Table 2: Illustrative QSAR Model for Predicting Selectivity Index

A hypothetical QSAR model for predicting the selectivity of pyrimidine-piperidine derivatives for a specific kinase target might look like the following equation:

Selectivity Index = 0.85 * LogP - 0.23 * (Molecular Weight/100) + 1.5 * (Number of H-bond Donors) + 0.5

This model would be used to predict the selectivity of new compounds based on their calculated properties.

Table 3: Example Molecular Docking Results for this compound against Two Kinase Targets

Target ProteinDocking Score (kcal/mol)Predicted Key Interactions
Kinase A -8.5Hydrogen bond with ASP86, Pi-Pi stacking with PHE145
Kinase B -6.2Hydrogen bond with LYS33

These predictive models, while theoretical, are invaluable tools in modern drug discovery and chemical research, enabling a more rational and efficient approach to the design and synthesis of new chemical entities. nih.gov

Reactivity and Reaction Mechanisms of 4 Pyrimidin 2 Yl Piperidin 4 Ol

Reactions at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a key site for nucleophilic reactions, enabling the introduction of various substituents.

N-Alkylation and N-Acylation Reactions

N-alkylation of the piperidine nitrogen is a common strategy to introduce alkyl groups. This reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks an alkyl halide. For instance, the reaction of a piperidine derivative with an alkyl bromide or iodide in a suitable solvent like acetonitrile (B52724) can yield the corresponding N-alkylated product. researchgate.net The use of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) can facilitate the deprotonation of the piperidine nitrogen, enhancing its nucleophilicity. researchgate.net

N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or anhydride (B1165640), to form an amide. These reactions are often carried out in the presence of a base to neutralize the acidic byproduct. For example, the reaction with propionyl chloride in dichloromethane (B109758) using diisopropylethylamine as a base leads to the formation of the corresponding N-propionyl derivative. epo.org Coupling reagents like HBTU and HATU are also effective for promoting N-acylation, particularly in peptide synthesis. researchgate.net

Formation of N-Substituted Piperidine Derivatives

The N-substituted derivatives of 4-(pyrimidin-2-yl)piperidin-4-ol are of significant interest due to their potential biological activities. The synthesis of these derivatives can be achieved through various methods, including the aforementioned N-alkylation and N-acylation reactions. The choice of substituent can be tailored to modulate the compound's properties. For example, the introduction of a benzyl (B1604629) group has been explored in the development of kinase inhibitors. nih.govacs.org

The following table summarizes common reagents and conditions for the formation of N-substituted piperidine derivatives.

Reaction Type Reagents Conditions Product Type
N-AlkylationAlkyl halide (e.g., R-Br, R-I)Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetonitrile)N-Alkyl piperidine
N-AcylationAcyl chloride (e.g., R-COCl)Base (e.g., DIPEA), Solvent (e.g., CH2Cl2)N-Acyl piperidine (Amide)
Reductive AminationAldehyde/Ketone, Reducing agentAcidic or basic conditionsN-Alkyl piperidine

Reductive Amination and Related Reactions

Reductive amination provides an alternative route to N-substituted piperidines. This reaction involves the formation of an iminium ion intermediate from the reaction of the piperidine with a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120). This method is particularly useful for synthesizing derivatives that are not easily accessible through direct alkylation. chim.it While direct examples involving this compound are not prevalent in the provided search results, the general applicability of reductive amination to piperidine-containing compounds is well-established. chim.it

Reactions Involving the Tertiary Hydroxyl Group

The tertiary hydroxyl group on the piperidine ring offers another site for chemical modification, although its reactivity is somewhat sterically hindered.

O-Alkylation and O-Acylation Reactions

O-alkylation of the tertiary hydroxyl group can be achieved under specific conditions. For instance, etherification can be performed using an alkyl halide in the presence of a strong base like sodium hydride and a phase-transfer catalyst such as 15-crown-5 (B104581) ether in a solvent like toluene. nih.gov This reaction leads to the formation of ether derivatives.

O-acylation, the formation of an ester, can be accomplished by reacting the alcohol with an acylating agent. While direct O-acylation of this compound is not explicitly detailed, related structures undergo this transformation. For example, acylation can be carried out using an acid chloride or anhydride in the presence of a base.

A study on the chemoselective O-alkylation of similar pyrimidin-2(1H)-ones highlights the challenges and strategies for selectively targeting the oxygen atom over the nitrogen atoms in the pyrimidine (B1678525) ring. nih.gov Direct alkylation often yields a mixture of N- and O-alkylated products, and the reaction conditions can be optimized to favor one over the other. nih.gov

Dehydration and Elimination Reactions to Form Olefinic Structures

The tertiary hydroxyl group can undergo dehydration under acidic conditions to form an olefinic double bond within the piperidine ring, leading to a tetrahydropyridine (B1245486) derivative. This elimination reaction is a common transformation for tertiary alcohols. The resulting double bond can then serve as a handle for further functionalization. For instance, the Nazarov cyclization can be performed on ynedienes obtained from the dehydration of vinyl propargyl alcohols to form 4-piperidones. dtic.mil

Oxidation and Reduction Chemistry of the Alcohol Functionality

The tertiary alcohol of this compound is a key site for chemical modification. Its reactivity is comparable to other 4-hydroxypiperidine (B117109) derivatives.

Oxidation: The tertiary alcohol can be oxidized to the corresponding N-oxyl radical. For instance, the oxidation of similar 4-hydroxy-2,2,6,6-tetramethylpiperidines to their N-oxyl derivatives can be achieved using aqueous hydrogen peroxide, sometimes in the presence of a catalyst like sodium carbonate or lithium carbonate at elevated temperatures (80-95°C). google.com This transformation is significant for the synthesis of stable radical compounds.

Reduction: Direct reduction of the tertiary alcohol is not a typical reaction as the hydroxyl group is not readily eliminated. However, should elimination of water occur to form an enamine, subsequent reduction of the double bond within the piperidine ring could be achieved. More commonly, the piperidine ring itself in related systems can be formed through the reduction of corresponding pyridine (B92270) precursors.

Reactions on the Pyrimidine Ring System

The pyrimidine ring in this compound is an electron-deficient aromatic system, which significantly influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (EAS) Reactivity Assessment

The pyrimidine ring is generally deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing nitrogen atoms. researchgate.netresearchgate.net Electrophilic attack, when it does occur, is favored at the C-5 position, which is the most electron-rich carbon atom in the ring. The presence of activating groups, such as amino or hydroxyl groups, on the pyrimidine ring can facilitate EAS reactions. researchgate.net However, the 2-piperidyl substituent on this compound is not a strong activating group. Therefore, forcing conditions would likely be required for electrophilic substitution, and the reaction would be expected to proceed at the C-5 position. The reactivity is proportional to the electrophilicity of the aromatic or heterocyclic substrate. acs.org

Nucleophilic Aromatic Substitution (NAS) Pathways

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (NAS). In 2-substituted pyrimidines, the C-4 and C-6 positions are activated towards nucleophilic attack. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the nitrogen atoms. stackexchange.com Studies on related 2,4-dichloropyrimidines show that nucleophilic substitution is often selective for the C-4 position. wuxiapptec.com However, the regioselectivity can be influenced by the substituents on the ring. wuxiapptec.com For this compound, if a suitable leaving group were present on the pyrimidine ring (e.g., a halogen at the 4- or 6-position), it would readily undergo substitution by nucleophiles. The reactivity of 2-sulfonylpyrimidines in NAS reactions is significantly higher than that of the corresponding 2-chloropyrimidines. nih.govacs.org

A study on the nucleophilic aromatic substitution of 2-substituted N-methylpyridinium ions with piperidine showed that the reaction proceeds via a rate-controlling deprotonation of the addition intermediate. nih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrimidine ring in this compound, assuming a leaving group (like a halogen) is present on the pyrimidine moiety.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. Halogenated pyrimidines are excellent substrates for Suzuki coupling reactions with aryl or heteroaryl boronic acids. mdpi.com The reaction is typically catalyzed by a palladium complex, such as Pd(OAc)2 or Pd2(dba)3, with a suitable phosphine (B1218219) ligand. nih.govresearchgate.net The reactivity of halopyrimidines in Suzuki coupling is generally high due to the electron-deficient nature of the ring. mdpi.com For 2,4-dichloropyrimidines, regioselective coupling at the C4-position is commonly observed. mdpi.com

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is applicable to halopyrimidines for the synthesis of alkynylpyrimidine derivatives. researchgate.net The reaction conditions are generally mild, and a variety of functional groups are tolerated. wikipedia.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.orgnumberanalytics.com This reaction is highly effective for the amination of halopyrimidines. For instance, the regioselective amination of substituted di- and trichloropyrimidines can afford 2-substituted products. mit.edu The choice of palladium catalyst and ligand is crucial for achieving high efficiency.

Fragmentation Pathways and Stability Studies

The stability of this compound is a critical aspect, particularly in the context of its storage and application.

Investigation of Thermal and Photochemical Degradation Routes

Thermal Degradation: Studies on the thermal analysis of various pyrimidine derivatives have shown that their stability is dependent on the nature and position of substituents on the pyrimidine ring. researchgate.netscispace.com For example, the presence of a chloro group at the 2-position of a pyrimidine ring can decrease its thermal stability. scispace.com The decomposition of pyrimidine derivatives often occurs in a single or multi-step process at elevated temperatures. researchgate.netscispace.com Theoretical studies on nitro-substituted pyrimidine derivatives have also been conducted to evaluate their thermal stability. tandfonline.comacs.org

Photochemical Degradation: Pyrimidine derivatives can undergo photochemical reactions. For instance, the photolysis of pyrimidine bases in the presence of t-BuO* radicals can lead to the formation of various oxidation products. nih.gov The reaction is initiated by the addition of the radical to the C(5) or C(6) position of the pyrimidine ring. nih.gov Photolysis of 5-substituted 6-azidouracils in the presence of nucleophiles can lead to ring expansion or contraction, forming triazepine or hydantoin (B18101) ring systems, respectively. rsc.org

Fragmentation Pathways: In mass spectrometry, the fragmentation of molecules provides valuable structural information. For piperidine derivatives, a common fragmentation pathway involves the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). libretexts.org For N-arylpiperidines, fragmentation can be influenced by the nature of the aryl group. The fragmentation of organic molecules in a mass spectrometer is initiated by the formation of a molecular ion, which can then break down into smaller, charged fragments and neutral radicals. chemguide.co.uk

Acid-Base Stability and Protonation Equilibria in Solution

There is no available published data concerning the experimental determination of the pKa values for this compound. Such studies would be essential to understand the protonation state of the molecule in different pH environments, which is crucial for predicting its behavior in solution, including its reactivity and biological interactions. The pyrimidine ring and the piperidine nitrogen are both potential sites of protonation, and their respective basicities would be influenced by the electronic effects of the other parts of the molecule. Without experimental or computational studies, any discussion of its protonation equilibria would be purely speculative.

Detailed Mechanistic Investigations of Key Transformations

A thorough search of the scientific literature did not uncover any studies that have investigated the reaction mechanisms of this compound. Such investigations are fundamental to understanding how the molecule transforms under various conditions and are a cornerstone of synthetic and medicinal chemistry.

Kinetic Studies of Reaction Rates and Activation Parameters

No kinetic studies on reactions involving this compound have been reported. Data on reaction rates and activation parameters (such as activation energy, enthalpy, and entropy) are critical for optimizing reaction conditions and for gaining insight into the transition states of its chemical transformations.

Isotopic Labeling Studies to Elucidate Reaction Pathways

There are no published isotopic labeling studies for this compound. This powerful technique, which involves replacing specific atoms with their isotopes to track their movement through a reaction, has not been applied to this compound to elucidate its reaction pathways.

Derivatization and Structural Modification of the 4 Pyrimidin 2 Yl Piperidin 4 Ol Scaffold

Design Principles for Novel Derivatives and Analogues

The design of new derivatives based on the 4-(Pyrimidin-2-yl)piperidin-4-ol core is guided by established medicinal chemistry principles, including scaffold modification and decoration, as well as the strategic introduction of various functional groups.

Scaffold Modification and Decoration Strategies

Scaffold modification of the this compound framework can involve alterations to both the piperidine (B6355638) and pyrimidine (B1678525) rings. While maintaining the core structure is often desirable to retain foundational binding interactions, subtle changes can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.

"Scaffold hopping" is a common strategy where a known active core, such as the 4-aryl-piperidin-4-ol found in several CNS-active drugs, is replaced with a bioisosteric equivalent like the this compound scaffold. This approach aims to retain key pharmacophoric features while potentially improving properties like metabolic stability or overcoming patent limitations. The pyrimidine ring, for instance, can offer different hydrogen bonding patterns and electronic properties compared to a simple phenyl ring.

Decoration strategies focus on adding substituents to the existing scaffold. The piperidine nitrogen, the hydroxyl group at the 4-position of the piperidine ring, and the pyrimidine ring itself are all amenable to substitution. These modifications are crucial for exploring the chemical space around the core structure and optimizing interactions with biological targets.

Introduction of Functional Groups at Various Positions

The introduction of specific functional groups at different positions of the this compound scaffold is a key element in the design of new analogues. Each position offers a unique opportunity to modulate the molecule's properties.

Piperidine Nitrogen (N-1): This position is a primary site for modification. The introduction of alkyl, aryl, heteroaryl, and acyl groups can significantly impact a compound's basicity, lipophilicity, and ability to form hydrogen bonds. These changes can influence receptor affinity, selectivity, and pharmacokinetic parameters such as absorption and metabolism.

Piperidine C-4 Hydroxyl Group: The hydroxyl group can act as a hydrogen bond donor and acceptor. Derivatization at this position, for example, through etherification, can alter the molecule's polarity and its interaction with target proteins.

Synthesis of N-Substituted Piperidine Derivatives

The secondary amine of the piperidine ring in this compound is a readily modifiable handle for introducing a wide range of substituents.

Installation of Alkyl, Aryl, Heteroaryl, and Acyl Groups

N-Alkylation: The installation of alkyl groups on the piperidine nitrogen is typically achieved through standard nucleophilic substitution reactions. This involves reacting this compound with an appropriate alkyl halide (e.g., bromide or iodide) in the presence of a base such as potassium carbonate or triethylamine in a suitable solvent like dimethylformamide (DMF) or acetonitrile (B52724). Reductive amination, reacting the parent piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), offers another versatile route to N-alkylated derivatives.

N-Arylation and N-Heteroarylation: The introduction of aryl or heteroaryl groups can be accomplished via transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the piperidine nitrogen with an aryl or heteroaryl halide or triflate.

N-Acylation: Acyl groups are readily introduced by reacting this compound with an acyl chloride or anhydride (B1165640) in the presence of a base to neutralize the hydrogen chloride byproduct. Amide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to form an amide bond with a carboxylic acid.

Table 1: Examples of Synthetic Methods for N-Substituted Derivatives

Derivative Type Reagents and Conditions
N-Alkylation Alkyl halide, K₂CO₃, DMF, heat
N-Arylation Aryl bromide, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, heat

Formation of Macrocyclic Structures Involving the Nitrogen Atom

The piperidine nitrogen of the this compound scaffold can serve as an anchor point for the construction of macrocyclic structures. Macrocyclization is a strategy often employed in drug discovery to constrain the conformation of a molecule, which can lead to increased potency, selectivity, and improved pharmacokinetic properties.

One approach to forming a macrocycle involves a multi-step synthesis where a linear precursor containing the this compound moiety and a reactive terminus is first assembled. The piperidine nitrogen can then participate in an intramolecular ring-closing reaction. For example, a precursor with a terminal alkyl halide could undergo an intramolecular N-alkylation to form the macrocycle. Alternatively, ring-closing metathesis (RCM) of a precursor bearing two terminal alkenes, one of which is attached to the piperidine nitrogen, is a powerful and widely used method for constructing macrocycles.

Synthesis of O-Substituted Hydroxyl Derivatives

The hydroxyl group at the 4-position of the piperidine ring provides another site for derivatization, primarily through the formation of ethers.

O-Alkylation: The synthesis of O-alkylated derivatives, or ethers, of this compound can be achieved through a Williamson ether synthesis. This reaction involves deprotonating the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. The choice of base and solvent is critical to favor O-alkylation over potential N-alkylation. Protecting the piperidine nitrogen with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group, prior to the O-alkylation reaction can ensure chemoselectivity. The protecting group can then be removed in a subsequent step to yield the desired O-substituted N-H piperidine, which can be further derivatized at the nitrogen if required.

Table 2: General Approach for O-Alkylation

Step Reaction Reagents and Conditions
1 N-Protection Boc₂O, Et₃N, CH₂Cl₂
2 O-Alkylation NaH, Alkyl halide, THF

The ability to selectively modify the this compound scaffold at multiple positions underscores its value as a versatile building block in the design of novel and diverse chemical entities with potential therapeutic applications.

Esterification, Etherification, and Carbamoylation of the Tertiary Alcohol

The tertiary hydroxyl group on the piperidine ring is a key functional handle for derivatization.

Esterification: The tertiary alcohol can undergo esterification to introduce a wide variety of acyl groups. Standard methods involve the reaction of the alcohol with reactive carboxylic acid derivatives such as acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to neutralize the acidic byproduct. This approach is well-established for the esterification of 1-substituted 4-hydroxypiperidines google.com. The reaction converts the hydrogen-bond-donating hydroxyl group into a non-donating ester moiety, which can significantly alter the compound's polarity and membrane permeability.

Etherification: The formation of ethers from the tertiary alcohol is also a viable synthetic strategy, though it can be more challenging than with primary or secondary alcohols. Phase-transfer catalysis (PTC) has been reported for the O-alkylation of tertiary alcohols, providing a method to introduce alkyl or benzyl (B1604629) groups under basic conditions phasetransfercatalysis.com. Other approaches for the synthesis of tertiary ethers have also been developed rsc.org. These reactions typically involve deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution on an alkyl halide.

Carbamoylation: Carbamates can be synthesized from the tertiary alcohol by reaction with isocyanates or carbamoyl chlorides. The reaction with an isocyanate (R-N=C=O) proceeds via the nucleophilic attack of the hydroxyl group on the electrophilic carbon of the isocyanate, typically catalyzed by a tin catalyst or a tertiary amine base. This modification introduces a carbamate linkage, which can act as a hydrogen bond acceptor and has been shown to be a stable and effective functional group in drug design.

Conversion to Sulfonates and Phosphonates

The hydroxyl group can be converted into other functional groups, such as sulfonates and phosphonates, which can act as bioisosteres of phosphates or serve as reactive intermediates.

Sulfonates: Sulfonate esters, such as tosylates, mesylates, or besylates, are readily prepared by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base. These sulfonate groups are excellent leaving groups in nucleophilic substitution reactions, allowing for the introduction of a wide range of other functionalities. Their formation from 1-substituted 4-hydroxypiperidines is a common synthetic step google.com.

Phosphonates: The conversion of alcohols to phosphonate esters is a key transformation in medicinal chemistry. Direct conversion of benzylic, allylic, and tertiary alcohols to phosphonates can be achieved using methods that avoid harsh conditions google.comnih.gov. One common approach is the Michaelis-Arbuzov reaction, where an intermediate alkyl halide is reacted with a trialkyl phosphite nih.govorganic-chemistry.org. Alternatively, Mitsunobu-type reactions can be employed, coupling the alcohol directly with a dialkyl phosphonate in the presence of a phosphine and an azodicarboxylate google.com. Lewis acid-mediated procedures have also been developed for this transformation nih.govorganic-chemistry.org.

Modification of the Pyrimidine Ring System

The pyrimidine ring offers several positions (C4, C5, and C6) for functionalization to explore its impact on biological activity.

Direct Functionalization via C-H Activation

Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of heterocycles, avoiding the need for pre-functionalized starting materials nih.gov. The pyrimidine ring, being an electron-deficient system, is amenable to such transformations. The nitrogen atoms within the pyrimidine ring can act as directing groups to guide the regioselective introduction of substituents at specific positions researchgate.netrsc.org. For instance, palladium-catalyzed methods have been developed for the remote C-H arylation and olefination at the C5-position of N-(alkyl)pyrimidin-2-amine cores rsc.org. Pyrimidine-directed, metal-free C-H borylation has also been reported, which introduces a versatile boronic ester group for subsequent cross-coupling reactions rsc.org.

Introduction of Substituents via Halogenation followed by Cross-Coupling

A robust and highly versatile strategy for modifying the pyrimidine ring involves an initial halogenation step followed by transition metal-catalyzed cross-coupling reactions.

Halogenation: The pyrimidine ring can be halogenated to install a chloro, bromo, or iodo substituent, which then serves as a handle for cross-coupling. Various methods exist for the selective halogenation of pyrimidines and related N-heterocycles rsc.orgnih.govnih.gov. The reactivity and regioselectivity of the halogenation depend on the specific reagents and the existing substitution pattern on the ring.

Cross-Coupling Reactions: Halogenated pyrimidines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions due to the electron-deficient nature of the ring system acs.orgmdpi.com. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the halopyrimidine with an aryl or heteroaryl boronic acid or ester. It is a reliable method for synthesizing a diverse range of biaryl compounds acs.orgmdpi.commdpi.comresearchgate.netnih.gov.

Buchwald-Hartwig Amination: This method enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines onto the pyrimidine ring. This is a key strategy for synthesizing various aminopyrimidine derivatives rsc.orgresearchgate.netnih.govthieme-connect.comnih.gov.

Sonogashira Coupling: This reaction couples the halopyrimidine with a terminal alkyne to form a C-C triple bond, providing access to alkynyl-substituted pyrimidines. These products can serve as versatile intermediates for further transformations nih.govscirp.orgscirp.orgwikipedia.orgorganic-chemistry.orglibretexts.org.

The table below summarizes these key cross-coupling reactions.

Reaction NameBond FormedCoupling PartnerTypical Catalyst/Conditions
Suzuki-MiyauraC(sp²) - C(sp²)Boronic Acid/Ester (R-B(OR)₂)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄)
Buchwald-HartwigC(sp²) - NAmine (R₂NH)Pd catalyst, Phosphine Ligand (e.g., Xantphos), Base (e.g., NaOtBu)
SonogashiraC(sp²) - C(sp)Terminal Alkyne (R-C≡CH)Pd catalyst, Cu(I) co-catalyst, Amine Base (e.g., Et₃N)

Ring Rearrangements and Heterocycle Fusion Strategies

The pyrimidine ring of the this compound scaffold can be used as a foundation to construct more complex, fused heterocyclic systems. These strategies often begin by introducing reactive functional groups onto the pyrimidine ring, such as amino, hydrazino, or carbonyl groups, often via the cross-coupling methods described above. These functionalized pyrimidines can then undergo intramolecular or intermolecular cyclocondensation reactions to form bicyclic or polycyclic structures nih.govnih.govias.ac.ineurjchem.comjchr.org. For example, an aminopyrimidine can be reacted with a β-dicarbonyl compound to construct a new fused pyridopyrimidine ring. Such strategies significantly expand the chemical space accessible from the initial scaffold, leading to novel molecular architectures.

Stereochemical Control in Derivative Synthesis

The parent compound, this compound, is achiral. However, stereocenters can be introduced through derivatization, particularly by adding substituents at other positions on the piperidine ring (e.g., C3 or C5). When chiral derivatives are synthesized, controlling the stereochemistry is paramount.

Several strategies can be employed to achieve stereochemical control:

Asymmetric Synthesis: Chiral auxiliaries or catalysts can be used to synthesize a single enantiomer or diastereomer of a desired derivative. Modular and stereoselective synthetic routes have been developed for substituted piperidin-4-ols that allow for high levels of stereocontrol during the ring-forming step nih.gov.

Kinetic Resolution: If a derivative is prepared as a racemic mixture, kinetic resolution can be employed to separate the enantiomers. This technique involves using a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantioenriched starting material from the product nih.govwhiterose.ac.uk. For example, kinetic resolution of substituted 2-arylpiperidines has been achieved through enantioselective deprotonation with a chiral base whiterose.ac.uk.

These methods provide pathways to access stereochemically pure derivatives of the this compound scaffold, which is essential for studying the stereochemical requirements of biological targets.

Development of Enantioselective Synthetic Routes

The synthesis of enantiomerically pure this compound derivatives, where the chirality is centered at the C4 position of the piperidine ring, presents a significant synthetic challenge. Researchers have explored various asymmetric strategies to introduce this chirality effectively.

One prominent approach involves the asymmetric addition of an organometallic pyrimidine species to a suitable N-protected piperidin-4-one precursor. While direct enantioselective addition of a 2-lithiopyrimidine or a corresponding Grignard reagent to piperidin-4-ones catalyzed by chiral ligands has been investigated for related aryl systems, specific high-yielding examples for the pyrimidinyl moiety remain an area of active development. The primary challenge lies in identifying a chiral catalyst system that can effectively coordinate with both the organometallic reagent and the piperidinone substrate to induce high enantioselectivity.

Alternative strategies have focused on building the chiral piperidine ring from acyclic precursors. For instance, asymmetric catalytic [4+2] annulation reactions between imines and allenes, catalyzed by chiral phosphines, have emerged as a powerful tool for constructing substituted piperidines with high enantioselectivity. nih.gov Although not yet explicitly reported for the direct synthesis of this compound, this methodology offers a promising avenue for future exploration by employing appropriately substituted building blocks.

Another potential enantioselective route is the catalytic asymmetric reduction of a precursor ketone. For example, the asymmetric transfer hydrogenation of pyridyl ketones has been successfully achieved using chiral catalysts, which could be adapted for the synthesis of chiral heteroaryl alcohols. chim.it

Diastereoselective Approaches for Generating Stereoisomers

When the this compound scaffold is further substituted on the piperidine ring, diastereomers are possible. The development of diastereoselective synthetic methods allows for the controlled formation of a specific stereoisomer.

A notable strategy for the diastereoselective synthesis of 2,4-disubstituted piperidines has been developed, which could be conceptually applied to the target scaffold. This method provides control over the reaction selectivity by altering the sequence of synthetic steps, offering a versatile platform for accessing different diastereomers. nih.govresearchgate.net For instance, the relative stereochemistry of substituents at the C2 and C4 positions can be dictated by the choice of reaction conditions and the order of bond formation.

Furthermore, the addition of organometallic reagents to chiral N-methoxylactams has proven to be an effective method for the enantioselective and diastereoselective synthesis of substituted piperidines. nih.gov This approach involves the diastereoselective reduction of an acyliminium intermediate, leading to predominantly cis-substituted piperidines. By employing a chiral auxiliary on the nitrogen, both enantiomers of the desired product can be accessed. While this has been applied to the synthesis of various alkaloids, its extension to the this compound system could provide a valuable route to specific diastereomers.

The following table summarizes potential diastereoselective approaches applicable to the synthesis of substituted this compound derivatives, based on analogous systems.

MethodKey TransformationStereochemical OutcomePotential Application
Sequential FunctionalizationControlled introduction of substituentsAccess to various diastereomers by altering reaction orderSynthesis of 2,4-disubstituted 4-(pyrimidin-2-yl)piperidin-4-ols
Chiral N-methoxylactam ChemistryDiastereoselective reduction of acyliminium intermediatePredominantly cis-diastereomersEnantioselective synthesis of cis-2-substituted-4-(pyrimidin-2-yl)piperidin-4-ols

Resolution of Racemic Mixtures

Chromatographic Resolution: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. Polysaccharide-based CSPs, for instance, have shown broad applicability in resolving a wide range of chiral compounds, including those with aromatic and heteroaromatic substituents. nih.govresearchgate.netmdpi.com The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation of the enantiomers of this compound.

Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid). google.com The resulting diastereomeric salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base liberates the individual enantiomers of the amine. The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization solvent.

Enzymatic Resolution: Enzymatic kinetic resolution offers a green and highly selective alternative for separating enantiomers. researchgate.net This technique employs an enzyme, often a lipase, that selectively catalyzes a reaction (e.g., acylation) on one enantiomer of the racemic mixture at a much faster rate than the other. This results in a mixture of the unreacted, enantiopure starting material and the derivatized product of the other enantiomer, which can then be separated by conventional methods. The success of this approach hinges on finding an enzyme with high enantioselectivity for the this compound substrate.

The table below outlines the principles and key considerations for various resolution techniques applicable to racemic this compound.

Resolution MethodPrincipleKey Considerations
Chiral HPLCDifferential interaction with a chiral stationary phaseSelection of chiral column and mobile phase
Classical ResolutionFormation and separation of diastereomeric saltsChoice of chiral resolving agent and crystallization solvent
Enzymatic Kinetic ResolutionEnantioselective enzymatic transformationIdentification of a suitable enzyme and reaction conditions

Applications and Potential Utilities of 4 Pyrimidin 2 Yl Piperidin 4 Ol in Academic Chemical Research

Role as a Key Intermediate in Complex Organic Synthesis

The structure of 4-(pyrimidin-2-yl)piperidin-4-ol, featuring a tertiary alcohol, a secondary amine within the piperidine (B6355638) ring, and an electron-deficient pyrimidine (B1678525) ring, makes it a versatile building block in organic synthesis. These functional groups provide multiple reactive sites for elaboration into more complex molecular architectures.

Precursor for Diverse Heterocyclic Systems in Synthetic Methodologies

The this compound scaffold is a valuable starting point for the synthesis of a wide array of other heterocyclic systems. The piperidine ring itself is a ubiquitous motif in bioactive compounds. ajchem-a.commdpi.com The inherent functionalities of the title compound allow for several synthetic transformations:

N-Functionalization: The secondary amine of the piperidine ring is readily available for alkylation, acylation, or arylation, allowing for the introduction of diverse substituents. This is a common strategy to build libraries of compounds for screening purposes or to append moieties that can modulate a compound's properties. nih.gov

Dehydration and Rearrangement: The tertiary alcohol at the C-4 position can be eliminated under acidic conditions to form a tetrahydropyridine (B1245486) derivative. This double bond can then undergo a variety of addition reactions or serve as a dienophile in cycloaddition reactions.

Ring Transformation: The piperidine ring can be a precursor to other ring systems. For instance, ring-expansion or ring-contraction methodologies could be applied to generate azepanes or pyrrolidines containing a pyrimidine substituent. dtic.mil

Pyrimidine Ring Chemistry: The pyrimidine ring itself can undergo substitution reactions, although its electron-deficient nature typically requires specific conditions or prior activation. growingscience.com

The synthesis of such piperidine derivatives often involves multi-component reactions or cyclization strategies, highlighting the importance of building blocks that can efficiently generate molecular complexity. acs.orgmdpi.comdtic.mil

Building Block for Structurally Elucidated Natural Product Analogs (purely synthetic aspect)

The piperidine skeleton is a core component of numerous alkaloids and other natural products. ajchem-a.comacs.org Synthetic analogs of these natural products are crucial for exploring structure-activity relationships and developing novel compounds. This compound serves as a potential starting material for analogs of natural products that feature a substituted piperidine core.

By using this compound, chemists can create analogs that incorporate a pyrimidine moiety, a feature not commonly found in piperidine alkaloids but prevalent in many biologically significant molecules, including nucleobases. growingscience.comacs.org This hybridization of structural motifs can lead to novel chemical entities with unique three-dimensional shapes and properties. The synthesis of natural product-like libraries often relies on versatile building blocks that allow for the systematic variation of substituents and stereochemistry. acs.org The functional handles on this compound make it an ideal candidate for such synthetic endeavors.

Exploration in Coordination Chemistry and Advanced Materials Science

The presence of multiple nitrogen atoms with available lone pairs makes this compound a compelling candidate for applications in coordination chemistry and the development of advanced materials.

Ligand Design for Metal Complexation Studies and Coordination Complexes

The nitrogen atoms of both the pyrimidine and piperidine rings can act as Lewis bases, making the molecule a potential ligand for a variety of metal ions. The two nitrogen atoms of the pyrimidine ring, along with the piperidine nitrogen, could potentially act as a tridentate ligand, similar to how terpyridine coordinates with metals. nih.govrsc.orgwikipedia.org The geometry and electronic properties of the resulting metal complexes would depend on the metal ion, the conformation of the piperidine ring, and the participation of the hydroxyl group in coordination.

The study of such complexes is fundamental to understanding bonding, electronic structure, and reactivity. The field of bioinorganic chemistry, for instance, often uses synthetic ligands to model the active sites of metalloenzymes. researchgate.netekb.eg Pyrimidine-containing ligands have been successfully used to create a range of metal complexes with interesting structural and electronic properties. researchgate.netacs.org

Potential Coordination SiteDescriptionRelevance in Complexation
Pyrimidine N1Endocyclic nitrogen atom in the pyrimidine ring.Acts as a primary coordination site due to its sp2 hybridization and available lone pair.
Pyrimidine N3Endocyclic nitrogen atom in the pyrimidine ring.Can participate in chelation, forming a stable ring with the metal center along with N1.
Piperidine N-HSecondary amine in the piperidine ring.Can coordinate to a metal center, potentially allowing the ligand to bridge multiple metal ions. Its basicity can be tuned by N-substitution.
Hydroxyl OxygenTertiary alcohol at C4.May coordinate to the metal ion, especially after deprotonation, acting as an anionic alkoxide ligand.

Integration into Polymeric Frameworks or Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions like hydrogen bonding and π–π stacking. nih.govacs.orgtandfonline.com this compound is well-suited for creating such assemblies. The N-H group of the piperidine and the hydroxyl group are excellent hydrogen bond donors, while the pyrimidine nitrogens and the hydroxyl oxygen are hydrogen bond acceptors. acs.org Furthermore, the pyrimidine ring can participate in π–π stacking interactions, which are crucial for organizing molecules in the solid state. tandfonline.com

These interactions can be used to build higher-order structures, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. nih.govacs.org By combining this molecule with other complementary building blocks, it is possible to engineer co-crystals and supramolecular assemblies with specific architectures and properties. tandfonline.comtandfonline.com Such self-assembled structures are of great interest for applications in materials science, including the development of porous materials or liquid crystals. The formation of a water-soluble cage via the self-assembly of a pyrimidine-based ligand with a palladium acceptor highlights the potential of pyrimidine moieties in constructing complex, functional architectures. rsc.org

Development of Novel Catalysts or Sensing Materials (non-biological sensing)

The combination of a heterocyclic scaffold with metal-coordinating ability opens the door to applications in catalysis and chemical sensing.

Design of Probes for Fundamental Biochemical and Biophysical Studies (Strictly in vitro and academic, no biological activity implied)

Extensive research of publicly available scientific literature and chemical databases did not yield specific information regarding the use of This compound in the design and synthesis of molecular probes for fundamental biochemical and biophysical studies. The following sections detail the lack of available data for the specified applications.

Investigation of Ligand-Macromolecule Interaction Mechanisms at a Molecular Level Using Model Systems

No theoretical or biophysical studies were identified that utilize This compound as a model system to investigate the molecular mechanisms of ligand-macromolecule interactions. The literature lacks reports on its use in techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational modeling to elucidate binding modes or the energetic principles governing its interaction with biological macromolecules in a purely biophysical and non-activity-based context.

While research exists on derivatives of the pyrimidinyl-piperidine scaffold, these studies are focused on the development of therapeutic agents and their biological activities, falling outside the strict scope of this article. Therefore, no data tables or detailed research findings concerning the application of This compound itself as a tool for fundamental biophysical investigation could be provided.

Future Directions and Emerging Research Avenues for 4 Pyrimidin 2 Yl Piperidin 4 Ol

Development of Innovative and Sustainable Synthetic Pathways

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the development of environmentally benign and efficient processes. For 4-(Pyrimidin-2-yl)piperidin-4-ol, future synthetic strategies are expected to move beyond traditional multi-step procedures, which often involve harsh reagents and generate significant waste.

Key areas for innovation include:

Catalytic Hydrogenation: Exploring novel catalytic systems for the hydrogenation of pyridine (B92270) precursors could offer a more direct and atom-economical route to the piperidine (B6355638) core. dtic.mil The use of heterogeneous catalysts, such as platinum or rhodium on carbon, under optimized conditions of temperature and pressure, could enhance yield and selectivity. dtic.mil

One-Pot Reactions: Designing one-pot, multi-component reactions that combine the formation of the piperidine ring and the introduction of the pyrimidine (B1678525) moiety would significantly improve efficiency. bldpharm.com Such strategies minimize intermediate isolation steps, reducing solvent usage and reaction time.

Flow Chemistry: The adoption of continuous flow reactors presents a significant opportunity for the synthesis of this compound. Flow chemistry offers superior control over reaction parameters, enhanced safety for handling hazardous intermediates, and potential for seamless scale-up.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to highly stereoselective and environmentally friendly processes.

Future research should focus on the development of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry, as outlined in the following table:

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic Hydrogenation High atom economy, potential for stereoselectivity. dtic.milDevelopment of novel, reusable, and highly active catalysts.
One-Pot Synthesis Reduced reaction time, solvent usage, and waste generation. bldpharm.comOptimization of reaction conditions and catalyst selection.
Flow Chemistry Enhanced safety, scalability, and process control. Reactor design and optimization for continuous production.
Biocatalysis High stereoselectivity, mild reaction conditions.Enzyme screening and engineering for specific transformations.

Advanced Computational Studies for Predicting Novel Reactivity and Properties

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental research. For this compound, advanced computational studies can provide invaluable insights into its reactivity, properties, and potential applications.

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO) of the molecule. This information is crucial for predicting its reactivity, stability, and potential interaction sites with other molecules.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in different environments, such as in solution or within a biological system. These simulations can help in understanding its conformational flexibility and its interactions with potential biological targets or material matrices.

Future computational work should aim to:

Predict the reactivity of the hydroxyl group and the nitrogen atoms in the pyrimidine and piperidine rings towards various reagents.

Simulate the self-assembly behavior of the molecule and its derivatives to explore their potential in forming ordered structures.

Model the interaction of this compound with biological macromolecules to identify potential therapeutic targets.

Predict the properties of polymers and other materials incorporating this compound.

Exploration of Highly Selective and Efficient Derivatization Methodologies

The presence of multiple reactive sites in this compound—the hydroxyl group, the piperidine nitrogen, and the pyrimidine ring—offers a rich landscape for chemical modification. The development of selective and efficient derivatization methods is key to unlocking the full potential of this scaffold.

Future research in this area should concentrate on:

Selective Functionalization of the Hydroxyl Group: Developing methods for the selective etherification, esterification, or oxidation of the tertiary alcohol will allow for the introduction of a wide range of functional groups, thereby tuning the compound's properties.

N-Alkylation and N-Arylation of the Piperidine Ring: Exploring various catalytic and non-catalytic methods for the modification of the piperidine nitrogen will enable the synthesis of a diverse library of analogs.

Functionalization of the Pyrimidine Ring: Investigating nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions on the pyrimidine ring will provide access to derivatives with altered electronic and steric properties.

The ability to selectively modify different parts of the molecule is crucial for establishing clear structure-activity relationships (SAR) and for tailoring the compound for specific applications.

Integration into New Material Science Applications with Tailored Properties

The unique structural features of this compound make it an attractive building block for the creation of new materials with tailored properties.

Potential applications in material science include:

Polymer Synthesis: The hydroxyl and secondary amine functionalities can be utilized for the synthesis of novel polymers, such as polyesters, polyurethanes, or polyamides. The incorporation of the pyrimidine moiety into the polymer backbone could impart specific properties, such as thermal stability, conductivity, or the ability to coordinate with metal ions. For instance, polyimides derived from diamines containing pyridine rings have shown good solubility and high thermal stability. ncats.io

Functional Materials: The ability of the pyrimidine and piperidine nitrogens to coordinate with metal ions could be exploited in the development of metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, catalysis, or sensing.

Coatings and Adhesives: The hydrogen-bonding capabilities of the hydroxyl group and the nitrogen atoms could be harnessed to develop coatings and adhesives with enhanced adhesion and surface properties.

Continued Elucidation of Structure-Reactivity Relationships within Analogous Systems

A thorough understanding of the relationship between the structure of this compound and its reactivity is fundamental for its rational design and application. Systematic studies of analogous systems will be crucial in this regard.

Future investigations should involve:

Synthesis of Analogs: Preparing a series of analogs with systematic variations in the substitution pattern on both the pyrimidine and piperidine rings.

Kinetic and Mechanistic Studies: Performing detailed kinetic and mechanistic studies on the reactions of these analogs to quantify the electronic and steric effects of different substituents.

Computational Modeling: Using computational methods to correlate the observed reactivity with calculated electronic and structural parameters.

This systematic approach will lead to a predictive understanding of how structural modifications influence the chemical behavior of this class of compounds.

Potential for Industrial Scalability and Process Intensification of its Production

For this compound to find widespread application, its synthesis must be amenable to industrial-scale production in a cost-effective and sustainable manner. Research into process intensification will be critical.

Key areas of focus include:

Optimization of Reaction Conditions: Thoroughly optimizing reaction parameters such as temperature, pressure, catalyst loading, and solvent choice to maximize yield and minimize by-product formation.

Development of Continuous Processes: As mentioned earlier, transitioning from batch to continuous manufacturing using technologies like flow chemistry can lead to significant improvements in efficiency, safety, and scalability. cetjournal.it

Purification Strategies: Developing efficient and scalable purification methods to obtain the final product with high purity.

A successful scale-up strategy will require a multidisciplinary approach involving chemists and chemical engineers.

Application in the Development of New Analytical Reagents or Methods

The structural features of this compound suggest its potential use in the development of new analytical tools.

Potential applications in this area include:

Chemical Sensors: The ability of the nitrogen atoms to bind to metal ions could be exploited to develop selective chemosensors for the detection of specific metal cations. The binding event could be signaled by a change in fluorescence or color.

Chromatographic Ligands: Immobilization of the compound or its derivatives onto a solid support could create novel stationary phases for chromatography with unique selectivity for certain classes of analytes.

Derivatization Reagents: The compound could be used as a derivatizing agent to improve the detection of certain analytes in techniques like mass spectrometry or HPLC by introducing a readily ionizable or chromophoric tag.

The exploration of these applications could lead to the development of novel and sensitive analytical methods for a variety of purposes.

Q & A

Basic: What are the key synthetic routes for 4-(Pyrimidin-2-yl)piperidin-4-ol, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example:

  • Route 1: Condensation of pyrimidine derivatives with piperidin-4-ol precursors under basic conditions (e.g., K₂CO₃ in DMF) .
  • Route 2: Functionalization of pre-formed piperidine rings via cross-coupling with halogenated pyrimidines using Pd catalysts .
    Critical Factors:
    • Solvent polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may increase side reactions.
    • Temperature: Elevated temperatures (80–120°C) accelerate reactions but risk decomposition.
    • Catalyst loading: Pd-based catalysts (0.5–2 mol%) balance cost and efficiency .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks using DEPT-135 to differentiate CH₃, CH₂, and CH groups. The hydroxyl proton (δ ~5.5 ppm) may exhibit broadening due to hydrogen bonding .
    • 2D NMR (HSQC, HMBC): Resolve connectivity between the pyrimidine and piperidine rings .
  • X-Ray Crystallography:
    • Single-crystal analysis confirms spatial arrangement, particularly the chair conformation of the piperidine ring and hydrogen-bonding networks involving the hydroxyl group .
  • Mass Spectrometry (HRMS):
    • ESI-HRMS in positive ion mode validates molecular weight (±2 ppm error) and fragmentation patterns .

Basic: What are the common reactivity patterns of this compound in medicinal chemistry applications?

Methodological Answer:

  • Hydroxyl Group Reactivity:
    • Acts as a hydrogen-bond donor in target binding, crucial for interactions with enzymes (e.g., kinases) .
    • Can undergo sulfonation or phosphorylation to improve solubility or modulate activity .
  • Pyrimidine Ring Modifications:
    • Electrophilic substitution at C5/C6 positions (e.g., halogenation) enhances bioactivity .
  • Piperidine Ring Functionalization:
    • N-alkylation or oxidation alters lipophilicity and pharmacokinetic properties .

Advanced: How can researchers optimize synthetic protocols to improve enantiomeric purity of this compound derivatives?

Methodological Answer:

  • Chiral Resolution:
    • Use chiral stationary phases (CSPs) in HPLC (e.g., amylose-based columns) with hexane/isopropanol gradients .
  • Asymmetric Catalysis:
    • Employ chiral ligands (e.g., BINAP) in Pd-catalyzed cross-coupling to control stereochemistry .
  • Crystallization-Induced Diastereomer Resolution:
    • Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Advanced: How should researchers address contradictory biological activity data reported for this compound analogs?

Methodological Answer:

  • Assay Standardization:
    • Validate cell lines (e.g., HEK293 vs. HeLa) and control for passage number to reduce variability .
  • Structure-Activity Relationship (SAR) Analysis:
    • Use molecular docking (e.g., AutoDock Vina) to compare binding modes across analogs and identify critical residues .
  • Meta-Analysis:
    • Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies and adjust for publication bias .

Advanced: What computational strategies are recommended for predicting the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

  • In Silico ADMET Profiling:
    • Use QSAR models (e.g., SwissADME) to predict logP, solubility, and CYP450 inhibition .
  • Molecular Dynamics (MD) Simulations:
    • Simulate blood-brain barrier permeation using CHARMM force fields and lipid bilayer models .
  • Free Energy Perturbation (FEP):
    • Calculate binding free energies for analogs against target proteins (e.g., EGFR) to prioritize synthesis .

Advanced: How can factorial design improve experimental efficiency in studying this compound’s reactivity?

Methodological Answer:

  • Factor Selection:
    • Test variables like temperature (60–120°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF) .
  • Design Implementation:
    • Use a 2³ full factorial design to evaluate main effects and interactions. Analyze via ANOVA to identify significant factors .
  • Response Surface Methodology (RSM):
    • Optimize yield and purity by modeling non-linear relationships between variables .

Advanced: What methodological frameworks are critical for validating the biological targets of this compound?

Methodological Answer:

  • Target Deconvolution:
    • Apply chemical proteomics (e.g., affinity chromatography with biotinylated probes) to isolate binding proteins .
  • CRISPR-Cas9 Knockout Screens:
    • Identify gene dependencies in cell viability assays to confirm target relevance .
  • Isothermal Titration Calorimetry (ITC):
    • Quantify binding affinities (Kd) and stoichiometry under physiological conditions .

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4-(Pyrimidin-2-yl)piperidin-4-ol
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4-(Pyrimidin-2-yl)piperidin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.